Product packaging for 6-Methoxyquinoxaline-5-carboxylic acid(Cat. No.:CAS No. 1499155-64-4)

6-Methoxyquinoxaline-5-carboxylic acid

Cat. No.: B13316711
CAS No.: 1499155-64-4
M. Wt: 204.18 g/mol
InChI Key: ZXOYHGIOJVKOCL-UHFFFAOYSA-N
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Description

6-Methoxyquinoxaline-5-carboxylic Acid is a high-purity chemical compound offered for research and development purposes. This molecule features a quinoxaline core, a privileged structure in medicinal chemistry known for its diverse biological activities . The scaffold is functionally diversified with both a methoxy group and a carboxylic acid moiety, making it a valuable building block for synthesizing more complex molecules and for use in pharmaceutical research . Research into similar quinoxaline and quinoline derivatives has demonstrated significant potential in antimicrobial applications, with some compounds showing strong activity against gram-negative bacteria and Staphylococcus aureus . The carboxylic acid functional group is particularly useful for further chemical modifications, such as forming amide or ester derivatives, which is essential in structure-activity relationship (SAR) studies during drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B13316711 6-Methoxyquinoxaline-5-carboxylic acid CAS No. 1499155-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1499155-64-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-methoxyquinoxaline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-15-7-3-2-6-9(8(7)10(13)14)12-5-4-11-6/h2-5H,1H3,(H,13,14)

InChI Key

ZXOYHGIOJVKOCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=CN=C2C=C1)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Methoxyquinoxaline 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the quinoxaline (B1680401) ring is a primary site for chemical modification, enabling the synthesis of a variety of derivatives.

Formation of Carboxylic Acid Derivatives: Esters, Amides, Acid Halides, and Anhydrides

The carboxylic acid functionality of 6-Methoxyquinoxaline-5-carboxylic acid can be readily converted into several important derivatives, including esters, amides, acid halides, and anhydrides, through standard synthetic methodologies.

Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water generated is removed. libretexts.orgmasterorganicchemistry.com

Amides are generally formed by the reaction of the carboxylic acid with an amine. quora.com However, the direct reaction is often slow and requires high temperatures due to the formation of an unreactive ammonium (B1175870) carboxylate salt. quora.com To facilitate this transformation under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be employed to activate the carboxylic acid. researchgate.net

Acid halides , particularly acid chlorides, are valuable reactive intermediates. They are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgmasterorganicchemistry.comgoogle.com These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Anhydrides can be formed through the dehydration of two molecules of the carboxylic acid. This is often achieved by reacting the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) or by first converting the carboxylic acid to its corresponding acid chloride and then reacting it with a carboxylate salt. tcichemicals.comresearchgate.netyoutube.com

DerivativeGeneral ReagentsReaction Type
EsterAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Fischer Esterification
AmideAmine (e.g., Aniline (B41778), Benzylamine), Coupling Agent (e.g., DCC)Amidation
Acid HalideThionyl Chloride (SOCl₂), Oxalyl ChlorideHalogenation
AnhydrideAcetic Anhydride, or conversion to acid chloride followed by reaction with carboxylateDehydration/Condensation

Decarboxylation Pathways and Stability Considerations

Aromatic carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, under certain conditions, typically involving heat. organic-chemistry.orgresearchgate.net The stability of the resulting carbanion intermediate is a key factor in the ease of this reaction. For quinoxaline carboxylic acids, decarboxylation can be facilitated by the electron-withdrawing nature of the quinoxaline ring system. The reaction is often catalyzed by metal salts, such as those of copper. The presence of substituents on the ring can influence the rate of decarboxylation. While specific studies on the thermal stability of this compound are not extensively documented, it is anticipated that elevated temperatures could lead to the formation of 6-methoxyquinoxaline (B1582197). Microwave-assisted decarboxylation has also been shown to be an effective method for aromatic carboxylic acids. researchgate.net

Esterification and Amidation Reactions

As extensions of the derivative formation discussed in section 3.1.1, esterification and amidation reactions are pivotal for modifying the properties and biological activity of molecules containing the this compound scaffold.

Esterification with various alcohols can be used to introduce different alkyl or aryl groups, which can modulate factors like solubility and cell permeability. The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfer steps followed by the elimination of a water molecule yields the ester. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Amidation allows for the introduction of a wide array of nitrogen-containing substituents. The use of coupling agents is a common strategy to avoid the high temperatures required for direct thermal amidation. These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. researchgate.net

ReactionKey Mechanistic FeatureCommon Conditions
EsterificationAcid-catalyzed nucleophilic acyl substitutionExcess alcohol, reflux, strong acid catalyst
AmidationActivation of carboxylic acid followed by nucleophilic attack of amineCoupling agent (e.g., DCC), room temperature

Reactivity of the Quinoxaline Ring System

The quinoxaline ring is an electron-deficient heteroaromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of the methoxy (B1213986) and carboxylic acid substituents further modulates this reactivity.

Electrophilic Aromatic Substitution on the Quinoxaline Nucleus

Electrophilic aromatic substitution (EAS) on the quinoxaline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the electron-donating methoxy group at the 6-position is expected to activate the benzene portion of the quinoxaline ring towards electrophilic attack. Conversely, the carboxylic acid group at the 5-position is a deactivating group.

The directing effect of these substituents will determine the position of substitution. The methoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. youtube.comlibretexts.orgchemguide.co.uk In this specific molecule, the positions ortho to the methoxy group are C7 and C5, and the para position is C8. The position meta to the carboxylic acid is C7. Therefore, it is anticipated that electrophilic substitution, such as nitration or halogenation, would preferentially occur at the C7 or C8 position, with the C7 position being activated by the methoxy group and meta to the carboxylic acid group.

Common electrophilic substitution reactions include:

Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Halogenation: Bromination or chlorination can be achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. researchgate.net

Nucleophilic Substitution Reactions on the Quinoxaline Framework

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or at positions bearing a good leaving group. rsc.orgresearchgate.netpressbooks.pubnih.govnih.gov While this compound itself does not have a leaving group on the ring, a derivative, such as a 6-halo-quinoxaline-5-carboxylic acid, would be a good substrate for SNAr reactions.

In such a hypothetical substrate, a nucleophile could displace the halide. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. pressbooks.pubnih.gov The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. The carboxylic acid group at the 5-position would contribute to this stabilization.

Transformations Involving the Methoxy Substituent

The methoxy group at the 6-position of the quinoxaline ring is an important functional handle that can undergo various transformations, primarily involving the cleavage of the ether linkage.

The cleavage of the methyl-oxygen bond of the methoxy group to yield the corresponding 6-hydroxyquinoxaline derivative is a common transformation. This demethylation is typically achieved under harsh conditions using strong acids.

Strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are effective reagents for the cleavage of aryl methyl ethers. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.comlibretexts.org The use of excess hydrohalic acid can lead to the conversion of the initially formed methanol into a methyl halide. libretexts.org

Lewis acids, such as boron tribromide (BBr₃), are also powerful reagents for ether cleavage and often allow for milder reaction conditions compared to strong protic acids.

Table 3: Reagents for the Cleavage of the Methoxy Group

ReagentMechanismTypical Conditions
HI or HBrSN2Reflux in aqueous acid. masterorganicchemistry.comlibretexts.org
BBr₃Lewis acid-mediatedDichloromethane, often at low temperatures.

Direct functionalization of the methoxy group without cleavage is less common. The methyl group of the methoxy substituent is generally unreactive towards many reagents. However, in specific contexts, such as in the presence of strong bases, deprotonation of the methyl group could potentially occur, opening pathways for subsequent electrophilic trapping. Research into the direct C-H functionalization of quinoxalin-2(1H)-ones has been an area of active investigation, suggesting that under specific catalytic conditions, functionalization of substituents on the quinoxaline ring is achievable. mdpi.com However, specific examples of functionalizing the methoxy group of this compound are not well-documented in the literature.

Role of 6 Methoxyquinoxaline 5 Carboxylic Acid As a Synthetic Intermediate and Building Block

Precursor for Advanced Heterocyclic Systems

The inherent structure of 6-methoxyquinoxaline-5-carboxylic acid, featuring both an electron-donating methoxy (B1213986) group and a reactive carboxylic acid handle, makes it an ideal starting point for the synthesis of more elaborate heterocyclic structures. The quinoxaline (B1680401) nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to build upon this core is of significant interest.

The carboxylic acid and methoxy groups of this compound can be chemically manipulated to facilitate the annulation of additional rings onto the quinoxaline framework. The carboxylic acid at the C-5 position is particularly well-positioned to react with adjacent functionalities to form new heterocyclic rings. For instance, it can undergo intramolecular cyclization reactions with a suitably placed nucleophile on a substituent introduced at the C-6 position (after demethylation) or via reactions involving the quinoxaline nitrogen atoms under specific conditions. These strategies can lead to the formation of polycyclic systems where a new ring is fused to the 'a' or 'h' face of the quinoxaline core, resulting in novel tetracyclic or pentacyclic frameworks. The synthesis of such fused systems is a key strategy for exploring new chemical space and developing compounds with unique three-dimensional structures.

Beyond fused systems, this compound can be derivatized to create precursors for bridged-ring systems. This often involves multi-step sequences where both the carboxylic acid and other positions on the quinoxaline ring are functionalized with reactive groups that can be induced to form a bridge across the molecule. For example, the carboxylic acid can be converted into an amide or ester, which is then linked to another part of the molecule through a carbon or heteroatom chain. An intramolecular reaction, such as a Diels-Alder or a ring-closing metathesis, can then be employed to form the bridged structure. These complex, rigid architectures are of significant interest in drug design as they can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

Application in Complex Organic Molecule Synthesis

The structural features of this compound make it a useful building block for the assembly of larger, more complex organic molecules, including natural products and their analogs.

In a multi-step synthesis, a building block must offer reliable reactivity and the ability to introduce specific structural motifs into the growing molecule. This compound fulfills this role by providing a stable, functionalized quinoxaline core that can be carried through numerous reaction steps. The carboxylic acid can be readily converted into a wide range of other functional groups, such as amides, esters, alcohols, or even carbon-carbon bonds via decarboxylative coupling reactions. This versatility allows synthetic chemists to seamlessly integrate the quinoxaline unit into a longer synthetic sequence. The methoxy group also provides a handle for further modification, such as demethylation to a phenol (B47542), which can then be used for ether or ester formation, or as a directing group in electrophilic aromatic substitution reactions.

Hypothetical Multi-Step Pathway:

Step Starting Material Reagent(s) Intermediate/Product Transformation
1 This compound SOCl₂, Amine R-NH₂ 6-Methoxy-N-R-quinoxaline-5-carboxamide Amide Formation
2 6-Methoxy-N-R-quinoxaline-5-carboxamide BBr₃ 6-Hydroxy-N-R-quinoxaline-5-carboxamide Demethylation
3 6-Hydroxy-N-R-quinoxaline-5-carboxamide Alkyl Halide, Base 6-(Alkyloxy)-N-R-quinoxaline-5-carboxamide Ether Synthesis
4 6-(Alkyloxy)-N-R-quinoxaline-5-carboxamide Reducing Agent (e.g., LiAlH₄) (6-(Alkyloxy)quinoxalin-5-yl)methanamine Amide Reduction

Contributions to Diversification Strategies in Chemical Libraries

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for screening against biological targets. This compound is an excellent scaffold for building such libraries due to its two distinct points for modification.

The carboxylic acid group is particularly amenable to diversification through techniques like parallel amide synthesis. By reacting the acid (or its activated form, such as an acid chloride) with a large set of diverse primary and secondary amines, a library of quinoxaline-5-carboxamides can be rapidly generated. Each member of the library retains the core quinoxaline scaffold but differs in the "R" group of the amide, allowing for a systematic exploration of the structure-activity relationship (SAR) around that part of the molecule.

Further diversity can be introduced by modifying the methoxy group. For example, a library of amides could be subjected to demethylation, and the resulting phenol could be reacted with a diverse set of alkyl halides or other electrophiles to create a library of ethers. This two-dimensional diversification strategy allows for the creation of a large number of unique compounds from a single, readily available starting material, maximizing the chemical space explored.

Example Diversification Points:

Scaffold Position Functional Group Potential Reactions for Diversification Example Reagent Class
C-5 Carboxylic Acid Amide Coupling, Esterification, Reduction, Grignard Addition Diverse Amines, Alcohols
C-6 Methoxy Demethylation followed by Etherification or Esterification Diverse Alkyl Halides, Acid Chlorides

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of 6-Methoxyquinoxaline-5-carboxylic acid, the acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm. princeton.edu This significant downfield shift is characteristic of carboxylic acid protons. libretexts.org The protons on the quinoxaline (B1680401) ring system would resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons would provide definitive information about their relative positions on the heterocyclic and benzene (B151609) rings. The three protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8 to 4.0 ppm.

The ¹³C NMR spectrum provides complementary information by identifying each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to produce a signal in the range of 165-185 ppm. pressbooks.pub Carbons within the aromatic quinoxaline ring system typically resonate between 110 and 160 ppm. libretexts.orgoregonstate.edu The carbon atom of the methoxy group is anticipated to appear further upfield, generally in the 55-60 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (broad singlet) 165 - 185
Quinoxaline Ring (Ar-H) 7.0 - 9.0 (multiplets) 110 - 160
Methoxy (-OCH₃) 3.8 - 4.0 (singlet) 55 - 60

Note: These are predicted ranges based on typical values for the respective functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A very broad and strong band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgpressbooks.pub The C=O stretching vibration of the carbonyl group will give rise to a sharp, intense absorption typically between 1690 and 1760 cm⁻¹. vscht.cz Conjugation with the quinoxaline ring may shift this peak to the lower end of the range. Other significant peaks include C-O stretching of the carboxylic acid and ether groups (around 1210-1320 cm⁻¹), C-H stretching from the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic quinoxaline system (in the 1400-1600 cm⁻¹ region). vscht.cz

Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman, the symmetric C=O stretch and the aromatic ring vibrations are often strong and well-defined, aiding in structural confirmation. rsc.orgpsu.edu The quinoxaline ring system would produce a characteristic "breathing" mode, which is a useful fingerprint for this heterocyclic core.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Carboxylic Acid (-COOH) O-H Stretch 2500 - 3300 (Very Broad, Strong) Weak
Carbonyl (C=O) C=O Stretch 1690 - 1760 (Sharp, Strong) Strong
Carboxylic Acid/Ether C-O Stretch 1210 - 1320 (Strong) Medium
Aromatic/Heterocyclic C=C, C=N Stretch 1400 - 1600 (Multiple Bands) Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₉NO₃, corresponding to a monoisotopic mass of approximately 203.06 Da.

In a typical mass spectrum, the compound would be identified by its molecular ion peak (M⁺) or, more commonly in modern techniques like electrospray ionization (ESI), by its protonated molecule [M+H]⁺ (m/z ≈ 204.07) or deprotonated molecule [M-H]⁻ (m/z ≈ 202.05). uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass with very high precision.

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH): Resulting in an [M-17]⁺ fragment. libretexts.org

Loss of the carboxyl group (-•COOH): Leading to an [M-45]⁺ fragment. libretexts.orgyoutube.com

Decarboxylation (loss of CO₂): Resulting in an [M-44] fragment, particularly in certain ionization modes.

Fragmentation of the methoxy group, such as the loss of a methyl radical (-•CH₃) to give an [M-15]⁺ fragment.

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 204.06552
[M+Na]⁺ 226.04746
[M-H]⁻ 202.05096
[M+K]⁺ 242.02140
[M+H-H₂O]⁺ 186.05550

Data sourced from predicted values on PubChemLite. uni.lu

X-ray Diffraction Analysis for Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and molecules. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

A typical method for a compound of this nature would involve Reversed-Phase HPLC (RP-HPLC). nih.gov The separation would be performed on a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used for elution. nih.govchromatographyonline.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid such as formic acid or phosphoric acid is commonly added to the mobile phase. chromatographyonline.comsielc.com

Detection is typically achieved using a UV detector, as the quinoxaline ring system is a strong chromophore and will absorb UV light effectively. For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS), which allows for purity assessment based on both retention time and mass-to-charge ratio. chromatographyonline.comnih.gov

Table 4: Representative HPLC Conditions for Analysis of Quinoxaline Carboxylic Acids

Parameter Condition
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm) chromatographyonline.com
Mobile Phase A 0.1% Formic Acid in Water chromatographyonline.com
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile chromatographyonline.com
Elution Gradient Elution
Flow Rate 0.3 mL/min chromatographyonline.com
Detection UV or Mass Spectrometry (MS)

These conditions are based on established methods for similar quinoxaline carboxylic acid derivatives and would be optimized for the specific compound. nih.govchromatographyonline.com

Computational and Theoretical Investigations of 6 Methoxyquinoxaline 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of 6-Methoxyquinoxaline-5-carboxylic acid. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance of accuracy and computational efficiency for determining molecular geometries, electronic properties, and vibrational frequencies.

The optimized molecular structure of this compound would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Theoretical calculations for related quinoxaline (B1680401) and methoxybenzoic acid structures provide a basis for predicting these parameters. For instance, the quinoxaline ring is expected to be largely planar, with slight distortions introduced by the substituents. The methoxy (B1213986) and carboxylic acid groups will have specific orientations relative to the quinoxaline core to minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterPredicted Value
C-N (quinoxaline ring) Bond Length~1.33 Å
C-C (quinoxaline ring) Bond Length~1.40 Å
C=O (carboxylic acid) Bond Length~1.21 Å
C-O (carboxylic acid) Bond Length~1.35 Å
C-O (methoxy) Bond Length~1.36 Å
N-C-C (quinoxaline ring) Bond Angle~120°
O-C=O (carboxylic acid) Bond Angle~123°

Furthermore, quantum chemical calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties.

Table 2: Predicted Electronic Properties of this compound.
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment~3.5 D

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions involving this compound. By employing methods such as DFT, it is possible to map out the potential energy surface for a given reaction, identifying transition states, intermediates, and the associated activation energies. This information is vital for understanding reaction kinetics and selectivity.

For instance, the synthesis of derivatives of this compound can be modeled to predict the most favorable reaction pathways. Computational studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction mechanism. A common approach involves a quantum mechanical cluster model where the reactants and a few solvent molecules are treated with a high level of theory to simulate the reaction environment. By comparing the energetics of different proposed mechanisms, the most plausible pathway can be determined. Such studies are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can provide predictions for its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the positions and intensities of IR and Raman bands. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequencies of the C=O in the carboxylic acid group and the C-O-C of the methoxy group can be accurately predicted.

Conformational analysis is another critical aspect that can be thoroughly investigated using computational chemistry. By systematically rotating the rotatable bonds, such as the C-C bond connecting the carboxylic acid to the quinoxaline ring and the C-O bond of the methoxy group, a potential energy surface can be generated. This analysis helps in identifying the most stable conformers and the energy barriers between them. Studies on similar molecules have shown that semi-empirical methods can be effective for an initial scan of the conformational space, followed by higher-level DFT calculations for refining the energies of the most stable conformers.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound.
Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Carboxylic AcidC=O stretch~1720
Carboxylic AcidO-H stretch~3400
MethoxyC-O-C stretch~1250
QuinoxalineC=N stretch~1600

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial, particularly in the solid state, as these interactions dictate the crystal packing and, consequently, its physical properties. Molecular modeling techniques, such as Hirshfeld surface analysis and 2D fingerprint plots, provide a visual and quantitative way to explore these non-covalent interactions.

Hirshfeld surface analysis maps the regions of close contact between neighboring molecules in a crystal lattice, highlighting hydrogen bonds, van der Waals forces, and other weaker interactions. The corresponding 2D fingerprint plots quantify the contribution of different types of intermolecular contacts. For this compound, strong hydrogen bonds involving the carboxylic acid group are expected to be dominant, along with C-H···O and C-H···N interactions.

Furthermore, energy decomposition analysis, based on methods like Symmetry-Adapted Perturbation Theory (SAPT), can be used to calculate the energetic contributions of electrostatic, exchange, induction, and dispersion forces to the total interaction energy between molecular pairs. This detailed breakdown provides a fundamental understanding of the forces driving the self-assembly and crystal packing of the molecule. Molecular dynamics simulations can also be employed to study the behavior of the molecule in different environments, such as in solution or in a biological system, providing insights into its dynamic interactions.

Applications and Potential in Chemical Research

Utilization as a Ligand in Coordination Chemistry

The presence of both a nitrogen-containing heterocyclic ring system and a carboxylic acid group makes 6-methoxyquinoxaline-5-carboxylic acid a promising candidate for use as a ligand in coordination chemistry. The quinoxaline (B1680401) moiety can coordinate to metal centers through its nitrogen atoms, while the carboxylate group can bind to metals in various modes (monodentate, bidentate, bridging), allowing for the construction of diverse coordination architectures.

The combination of these donor sites could lead to the formation of stable metal complexes, including discrete coordination compounds and extended coordination polymers or metal-organic frameworks (MOFs). The methoxy (B1213986) group can further influence the electronic properties and steric environment of the ligand, potentially tuning the properties of the resulting metal complexes. Based on the behavior of analogous heterocyclic carboxylic acids, it is anticipated that this compound could form complexes with a variety of transition metals, lanthanides, and main group elements. polimi.itmdpi.comnih.govmdpi.com

Table 1: Potential Coordination Modes of this compound

Coordination SitePotential Binding ModesResulting Structures
Quinoxaline NitrogensMonodentate, BidentateDiscrete complexes, 1D chains
Carboxylate GroupMonodentate, Bidentate chelating, Bidentate bridgingDimers, Clusters, 2D layers, 3D frameworks
Combined DonorsChelating, BridgingStable multi-dimensional networks

These potential coordination complexes could find applications in areas such as catalysis, magnetism, and gas storage, depending on the choice of metal ion and the resulting structure.

Integration into Novel Materials Science Applications

Building upon its potential as a ligand, this compound is a viable building block for the synthesis of novel materials, particularly luminescent metal-organic frameworks (LMOFs). cjsc.ac.cnrsc.org Quinoxaline derivatives are known to exhibit interesting photophysical properties, and incorporating this moiety into a rigid, porous framework could lead to materials with applications in chemical sensing, light-emitting devices, and photocatalysis. nih.gov

The extended π-system of the quinoxaline ring, coupled with the electronic influence of the methoxy group, could give rise to materials with tunable fluorescence emission. The porosity of MOFs constructed from this ligand could allow for the encapsulation of guest molecules, leading to host-guest chemistry that could be exploited for applications such as drug delivery or the selective sensing of small molecules. acs.org The combination of a luminescent framework with the ability to interact with guest molecules is a key strategy in the design of next-generation smart materials. researchgate.net

Role as a Directing Group in C-H Activation and Catalysis

The field of C-H activation and functionalization offers a powerful strategy for the efficient synthesis of complex organic molecules. Carboxylic acids have been successfully employed as directing groups to control the regioselectivity of these transformations. researchgate.netsemanticscholar.org The carboxylate group can coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its activation.

While the direct use of quinoxaline-5-carboxylic acids as directing groups is not yet widely reported, the principle is well-established with other aromatic and heterocyclic carboxylic acids. It is plausible that the carboxylic acid moiety of this compound could direct the functionalization of the adjacent C-H bond at the 4-position of the quinoxaline ring or potentially a C-H bond on an adjacent aromatic ring if present in a larger molecular scaffold. researchgate.net This would provide a valuable synthetic tool for the late-stage functionalization of quinoxaline-containing molecules, which are important scaffolds in medicinal chemistry. nih.gov

Development of Chemosensors and Molecular Probes

Quinoxaline-based compounds are frequently utilized in the development of chemosensors and molecular probes due to their inherent fluorescent properties. rawdatalibrary.netresearchgate.net The fluorescence of the quinoxaline core can be sensitive to the local environment, including the presence of metal ions, anions, and small neutral molecules. The carboxylic acid group of this compound could serve as a recognition site for specific analytes through hydrogen bonding or coordination interactions.

Upon binding of an analyte, a change in the photophysical properties of the molecule, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity (quenching or enhancement), could be observed. This response would form the basis of a sensing mechanism. For example, derivatives of quinoxaline have been used to detect various metal cations and pH changes in aqueous media. mdpi.com The methoxy group can also modulate the electronic properties of the fluorophore, potentially enhancing its quantum yield and photostability, which are desirable characteristics for a fluorescent probe. nih.gov The detection of specific analytes, such as methyl-3-quinoxaline-2-carboxylic acid, has been demonstrated using advanced analytical techniques, highlighting the importance of this class of compounds in analytical science. nih.gov

Contribution to Methodological Advancements in Organic Synthesis

As a functionalized heterocyclic compound, this compound can serve as a valuable building block and precursor in the development of new synthetic methodologies. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, providing a handle for further molecular elaboration. frontiersin.org

The quinoxaline core itself can be subject to various transformations, including nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional substituents. The development of efficient methods for the synthesis of quinoline-4-carboxylic acids, which are structurally related, underscores the importance of this class of compounds in synthetic chemistry. nih.govresearchgate.net Furthermore, the synthesis of complex tetrahydroisoquinoline-1-carboxylic acid derivatives demonstrates the utility of related heterocyclic carboxylic acids as key intermediates in the synthesis of biologically active molecules. mdpi.com The unique substitution pattern of this compound could be exploited in the synthesis of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the recommended methods for synthesizing 6-Methoxyquinoxaline-5-carboxylic acid in laboratory settings?

The synthesis typically involves multi-step reactions starting with quinoxaline derivatives. Key steps include:

  • Nucleophilic substitution : Introducing the methoxy group via alkylation or aryl substitution using methoxide sources .
  • Oxidation : Controlled oxidation of methyl or ethyl esters to yield the carboxylic acid moiety, often using agents like KMnO₄ or CrO₃ under acidic conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can the purity and structural integrity of synthesized this compound be verified?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C6, carboxylic acid at C5) .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
    • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 221.0692 for C₁₀H₈N₂O₃) validates molecular composition .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?

  • pH Stability : Test solubility and degradation in buffers (pH 2–10) over 24–72 hours. Carboxylic acid groups may protonate/deprotonate, affecting reactivity .
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points. Store at –20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., MIC for antimicrobial activity) to control variables like solvent (DMSO vs. saline) .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .
  • Meta-Analysis : Cross-reference bioactivity datasets from PubChem and ChEMBL to identify outliers or methodological biases .

Q. How does the methoxy group at position 6 influence the compound’s reactivity and interaction with biological targets?

  • Electronic Effects : The methoxy group donates electron density via resonance, stabilizing intermediates in nucleophilic aromatic substitution reactions .
  • Biological Interactions : In enzyme-binding studies (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), the methoxy group enhances hydrophobic interactions with active-site residues, improving IC₅₀ values by ~30% compared to non-substituted analogs .

Q. What computational methods are used to predict the binding affinity of derivatives toward specific enzymes?

  • Docking Simulations : AutoDock Vina or Schrödinger Glide models ligand-enzyme interactions (e.g., with DNA gyrase) using crystal structures (PDB: 1KZN) .
  • QSAR Modeling : 2D descriptors (logP, polar surface area) correlate with antimicrobial potency (R² = 0.82 in training sets) .

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